molecular formula C8H10N2 B1197369 5,6,7,8-Tetrahydroquinazoline CAS No. 5632-33-7

5,6,7,8-Tetrahydroquinazoline

Katalognummer B1197369
CAS-Nummer: 5632-33-7
Molekulargewicht: 134.18 g/mol
InChI-Schlüssel: SMSHIXOEBWOYJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydroquinazoline is a heterocyclic compound with the molecular formula C₈H₁₀N₂ . It belongs to the quinazoline family and possesses a tetrahydroquinazoline skeleton. Quinazoline derivatives are essential structural motifs found in natural products and pharmaceutically active compounds .

3.

Molecular Structure Analysis

The molecular formula of 5,6,7,8-Tetrahydroquinazoline is C₈H₁₀N₂ . It consists of a quinazoline ring with a tetrahydro structure. The compound’s molecular weight is approximately 134.18 g/mol .

4.

Chemical Reactions Analysis

While specific chemical reactions involving 5,6,7,8-Tetrahydroquinazoline may vary, its synthesis typically involves the formation of the tetrahydroquinazoline ring through condensation reactions. Further functionalization can occur by cleaving protecting groups at the C2-tert-butyl moiety, allowing for additional modifications .

5.

Wissenschaftliche Forschungsanwendungen

Antitubercular Agent Development

5,6,7,8-Tetrahydroquinazoline derivatives have shown promise as potential antitubercular agents. Molecular docking studies indicate that these compounds exhibit high binding affinity toward essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1). These enzymes are crucial for the survival and virulence of the tuberculosis bacterium, making them excellent targets for new drug development, especially against multidrug-resistant strains .

Antidiabetic Research

The synthesis of novel derivatives of 5,6,7,8-Tetrahydroquinazoline has led to the discovery of compounds with high inhibition activity against β-glucosidase. This enzyme plays a significant role in carbohydrate digestion and glucose metabolism, and its inhibitors are considered potential therapeutic agents for the treatment of diabetes. The tetrahydroquinazoline scaffold offers a new avenue for antidiabetic drug design .

Cancer Therapeutics

Quinazoline derivatives, including those of 5,6,7,8-Tetrahydroquinazoline, are known to possess anticancer properties. They have been used in the synthesis of various pharmacologically active molecules that exhibit a broad range of biological activities. Some derivatives have been approved as drugs for treating lung and pancreatic cancers, highlighting the importance of this compound in cancer research .

Antibacterial and Antifungal Applications

Due to their diverse set of biological activities, quinazolinones and quinazolines, such as 5,6,7,8-Tetrahydroquinazoline, have been extensively studied for their antibacterial and antifungal properties. The emergence of drug-resistant bacterial strains has escalated the need for novel antibiotics, and quinazoline derivatives have shown promising results in this field .

Neurological Disorder Treatments

Quinazoline derivatives have displayed significant activity in the treatment of various neurological disorders. They have been used as sedative hypnotics, antipsychotic, anticonvulsant, and anti-Parkinsonism agents. The structural versatility of 5,6,7,8-Tetrahydroquinazoline allows for the synthesis of compounds that can interact with neurological pathways, offering potential treatments for these conditions .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of quinazoline derivatives make them valuable in the development of new medications for pain and inflammation management. Research into 5,6,7,8-Tetrahydroquinazoline has contributed to understanding how these compounds can be modified to enhance their efficacy and reduce side effects in treating these conditions .

Zukünftige Richtungen

Research on 5,6,7,8-Tetrahydroquinazoline derivatives should explore their potential as antitubercular agents, optimize their binding affinity, and investigate their pharmacokinetics. Additionally, further studies can explore their applications beyond tuberculosis treatment, such as in diabetes management .

Eigenschaften

IUPAC Name

5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSHIXOEBWOYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=NC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348448
Record name 5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinazoline

CAS RN

5632-33-7
Record name 5,6,7,8-Tetrahydroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5632-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 2
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 3
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 4
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 5
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 6
5,6,7,8-Tetrahydroquinazoline

Q & A

A: 5,6,7,8-Tetrahydroquinazoline derivatives often act as dihydrofolate reductase (DHFR) inhibitors. [, , , , ] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for DNA synthesis. [] Inhibition of DHFR disrupts folate metabolism and consequently, DNA synthesis, impacting cell growth and proliferation. [, ] Notably, several studies highlight the potential of these compounds as antiparasitic and antitumor agents due to their ability to inhibit DHFR from specific organisms like Pneumocystis carinii and Toxoplasma gondii. [, , , ]

A: Information regarding the material compatibility and stability of the core 5,6,7,8-tetrahydroquinazoline structure is limited within the provided research papers. The studies primarily focus on synthesizing and investigating the biological activity of various substituted derivatives. [, , , , , , , ]

A: The provided research does not discuss catalytic properties or applications for 5,6,7,8-tetrahydroquinazoline. The primary focus lies in its potential as a scaffold for developing therapeutic agents, particularly targeting DHFR. [, , , , , ]

A: Yes, computational chemistry plays a crucial role in understanding the reactivity and selectivity of 5,6,7,8-tetrahydroquinazoline derivatives, particularly in intramolecular Diels-Alder reactions. [] Researchers utilize semi-empirical calculations (MNDO) to determine the heat of activation for these reactions. [] Additionally, molecular mechanics calculations combined with the Boltzmann distribution equation are employed to analyze the probability of different molecular conformations and their influence on reactivity. [] These computational studies provide insights into the structural features affecting the reactivity of these compounds.

ANone: SAR studies are central to understanding the biological activity of 5,6,7,8-tetrahydroquinazoline derivatives.

    • Position 2: Compounds with a 2-amino group generally exhibit higher potency against DHFR. [, , ]
    • Position 4: Aryl and arylsulfonyl substitutions at position 4 have been explored for 5-HT6 receptor antagonism. []
    • Position 6: Lipophilic substitutions, particularly arylmethyl groups with varying methoxy substitutions, enhance potency against P. carinii and T. gondii DHFR. [, , ] For instance, the 2,5-dimethoxybenzyl, 3,4-dimethoxybenzyl, and 3,4,5-trimethoxybenzyl analogs demonstrate strong inhibition against P. carinii DHFR. []
    • Bridged Structures: Introducing a bridge in the carbocyclic ring, as seen in 4,6-diamino-3,5-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene, can significantly impact potency and selectivity towards P. carinii and T. gondii DHFR. []

A: Specific information regarding the stability and formulation of the core 5,6,7,8-tetrahydroquinazoline structure is limited within the provided research. Studies focus more on the synthesis and biological evaluation of its derivatives. [, , , , , , , ]

ANone: These aspects are not extensively explored within the provided research papers. The primary focus lies in the synthesis and investigation of the biological activity of various 5,6,7,8-tetrahydroquinazoline derivatives, particularly their interaction with DHFR and potential as antiparasitic and antitumor agents. [1-24]

A: While specific milestones aren't explicitly outlined, the research highlights a clear progression in understanding 5,6,7,8-tetrahydroquinazoline. Early work focused on synthetic strategies, exploring reactions with cyanoguanidine, [] trisformylaminomethane, [] and various substituted amidines. [] This led to the development of diversely substituted derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.